molecular formula C8H7BrOS B8092446 4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol

4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol

Cat. No.: B8092446
M. Wt: 231.11 g/mol
InChI Key: QFPXQCCCVFBJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol (CAS: 737802-12-9) is a brominated derivative of the benzo[b]thiophen-3-ol scaffold, characterized by a hydroxyl group at position 3 and a bromine substituent at position 4. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurodegenerative diseases. The benzo[b]thiophen-3-ol core is recognized for its role in designing human monoamine oxidase (hMAO) inhibitors, particularly hMAO-B, which is implicated in Parkinson’s disease (PD) .

Properties

IUPAC Name

4-bromo-2,3-dihydro-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrOS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,6,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPXQCCCVFBJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(S1)C=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol typically involves the bromination of 2,3-dihydrobenzo[b]thiophene followed by hydroxylation. One common method includes the use of bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) to introduce the bromine atom at the desired position. The hydroxyl group can then be introduced via a hydroxylation reaction using reagents like hydrogen peroxide (H2O2) or other oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium azide (NaN3) or Grignard reagents (RMgX).

Major Products Formed:

    Oxidation: Formation of 4-bromo-2,3-dihydrobenzo[b]thiophen-3-one.

    Reduction: Formation of 2,3-dihydrobenzo[b]thiophen-3-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The exact pathways involved can vary, but typically include interactions with cellular proteins and nucleic acids, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications CAS Number Key Properties/Applications References
4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol Bromine (C4), hydroxyl (C3), saturated ring 737802-12-9 MAO-B inhibition, neuroprotective activity
7-Bromo-thiochroman-4-ol Bromine (C7), hydroxyl (C4), saturated ring 13735-27-8 Structural analog with shifted substituents
4-Bromo-benzo[b]thiophen-3(2H)-one Bromine (C4), ketone (C3), unsaturated ring 67866-90-4 Oxidized form; potential metabolic intermediate
Benzo[b]thiophen-3-ol Hydroxyl (C3), unsaturated ring N/A Parent scaffold; MAO-B inhibition (IC₅₀ ~0.1 µM)
5-Bromo-3,3-dimethyl-2,3-dihydrobenzo[b]thiophene Bromine (C5), dimethyl (C3), saturated ring N/A Improved cross-coupling reactivity for molecular wires

Key Observations :

  • Substituent Position : Bromine at C4 (vs. C5 or C7) influences steric and electronic interactions in enzyme binding .
  • Functional Groups : The hydroxyl group at C3 in this compound facilitates hydrogen bonding with hMAO-B, whereas ketone or methyl groups alter polarity and metabolic pathways .
Functional Analogs
2.2.1. Hydroxyl Group Modifications

Removal or substitution of the C3 hydroxyl group significantly impacts bioactivity:

  • Dehydroxylated Derivatives : Compounds lacking the C3 hydroxyl group (e.g., benzo[b]thiophene) show reduced MAO-B inhibition (IC₅₀ >10 µM vs. ~0.1 µM for hydroxylated analogs) due to loss of hydrogen bonding with flavin adenine dinucleotide (FAD) in the enzyme’s active site .
  • Methyl/Propyl Substitutions : Alkyl groups at C3 improve lipophilicity but may compromise selectivity for hMAO-B over hMAO-A .
2.2.2. Ring-Opened Analogs

Open-chain derivatives of the benzo[b]thiophen-3-ol scaffold, such as PM1-PM20, demonstrate variable MAO inhibitory activity. For example:

  • PM12 : Exhibits IC₅₀ = 0.08 µM for hMAO-B but lower selectivity compared to the parent scaffold .

Key Findings :

  • The one-step synthesis of benzo[b]thiophen-3-ol derivatives (e.g., PM1-PM20) offers higher yields and scalability compared to multi-step routes for brominated analogs .
  • Brominated derivatives often require specialized catalysts (e.g., palladium) or inert conditions, increasing production costs .

Biological Activity

4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrOSC_9H_7BrOS, with a molecular weight of approximately 231.12 g/mol. The compound features a bromine atom at the fourth position and a hydroxyl group at the third position of the benzothiophene ring system, contributing to its distinct chemical properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Bacillus subtilis10 μg/mL

These results suggest that the compound may interfere with bacterial cell wall synthesis or function through interactions with specific enzymes or receptors .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been evaluated against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer).

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
HepG2<25
MCF-7<30
PC-3<35

The compound's effectiveness appears to be linked to its ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The hydroxyl group can form hydrogen bonds with target enzymes, influencing their activity.
  • Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways.
  • Cellular Pathways : It may induce oxidative stress in cancer cells, leading to increased apoptosis.

These interactions highlight the importance of the compound's structural features in determining its biological activity .

Case Studies

Several studies have focused on the biological applications of this compound:

  • Study on Antimicrobial Properties : A recent study evaluated various derivatives of benzothiophene compounds for their antimicrobial efficacy. This compound showed superior activity against Staphylococcus aureus compared to other derivatives, suggesting that bromine substitution enhances its bioactivity .
  • Anticancer Research : Another investigation assessed the anti-proliferative effects of this compound on different cancer cell lines using the MTT assay. Results indicated that it significantly inhibited cell growth in HepG2 and MCF-7 cells, supporting its potential as a lead compound for further drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.